REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7](O)[CH:6]=[CH:5][C:3]=1[OH:4].[C:10](=[O:13])([O-])[O-].[K+].[K+].S(OC)(O[CH3:20])(=O)=O>CC(C)=O>[CH3:20][O:4][C:3]1[CH:5]=[CH:6][C:7]([O:13][CH3:10])=[CH:8][C:2]=1[CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 days
|
Duration
|
4 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under vacuum
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica H
|
Type
|
WASH
|
Details
|
eluting with a heptane/DCM (50:50; v/v) mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7](O)[CH:6]=[CH:5][C:3]=1[OH:4].[C:10](=[O:13])([O-])[O-].[K+].[K+].S(OC)(O[CH3:20])(=O)=O>CC(C)=O>[CH3:20][O:4][C:3]1[CH:5]=[CH:6][C:7]([O:13][CH3:10])=[CH:8][C:2]=1[CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(O)C=CC(=C1)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 days
|
Duration
|
4 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under vacuum
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica H
|
Type
|
WASH
|
Details
|
eluting with a heptane/DCM (50:50; v/v) mixture
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |